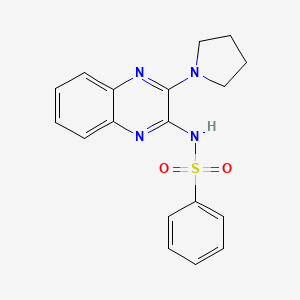
Tert-butyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル 6-メチル-4-(4-メチルフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルは、テトラヒドロピリミジン類に属する複雑な有機化合物です。この化合物は、tert-ブチル基、メチルフェニル基、テトラヒドロピリミジン環を含むユニークな構造を特徴としています。
準備方法
合成経路および反応条件
tert-ブチル 6-メチル-4-(4-メチルフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切なアルデヒドとアミンの縮合、それに続く環化反応とエステル化反応です。反応条件は、通常、目的の生成物を高い収率と純度で得るために、触媒の使用、温度制御、特定の溶媒を必要とします。
工業生産方法
工業的な設定では、この化合物の生産は、大規模なバッチプロセスまたは連続フロープロセスを伴う場合があります。自動反応器の使用と反応パラメータの精密な制御により、品質と効率の一貫性が確保されます。工業的方法は、プロセスをより持続可能にするために、原材料の使用を最適化し、廃棄物を最小限に抑えることにも焦点を当てています。
化学反応の分析
反応の種類
tert-ブチル 6-メチル-4-(4-メチルフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、酸素の付加または水素の除去を伴います。
還元: この化合物は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して還元できます。
置換: 化合物の官能基が他の基に置き換わる求核置換反応または求電子置換反応が起こる可能性があります。
一般的な試薬と条件
反応には通常、特定の試薬と条件が必要です。
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求核置換反応のためのチオニルクロリドなどのハロゲン化剤。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸をもたらす可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学的研究の応用
tert-ブチル 6-メチル-4-(4-メチルフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルは、科学研究において幅広い用途があります。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌活性や抗がん活性などの潜在的な生物活性について研究されています。
医学: 潜在的な治療効果と創薬におけるリード化合物として調査されています。
工業: 特定の特性を持つ特殊化学品や材料の製造に使用されます。
作用機序
tert-ブチル 6-メチル-4-(4-メチルフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確なメカニズムは、文脈と研究されている特定のアプリケーションによって異なる場合があります。
類似の化合物との比較
類似の化合物
tert-ブチル 6-メチル-4-(4-メチルフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステル: 構造は類似していますが、置換基や官能基が異なる場合があります。
2,2′-メチレンビス(6-tert-ブチル-4-メチルフェノール): ゴムやプラスチック業界でさまざまな用途を持つフェノール系酸化防止剤.
ユニークさ
tert-ブチル 6-メチル-4-(4-メチルフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルのユニークさは、その特定の構造にあります。これは、独特の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
Tert-butyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but may have different substituents or functional groups.
2,2′-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant with different applications in rubber and plastic industries.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC名 |
tert-butyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-10-6-8-12(9-7-10)14-13(11(2)18-16(21)19-14)15(20)22-17(3,4)5/h6-9,14H,1-5H3,(H2,18,19,21) |
InChIキー |
AUJMBBGTZJQGFB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl](phenyl)methanone](/img/structure/B12131506.png)
![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12131522.png)
![2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131525.png)
![3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12131542.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12131547.png)
![(5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131554.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12131556.png)
![3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131563.png)
![1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene](/img/structure/B12131567.png)
![N-(3,5-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12131574.png)
![N-(3,5-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B12131575.png)
![N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide](/img/structure/B12131579.png)

